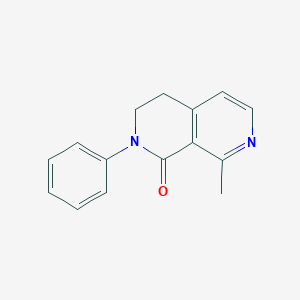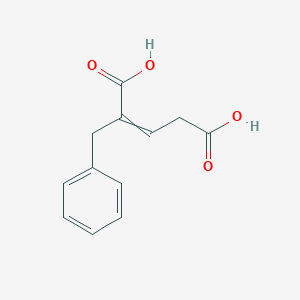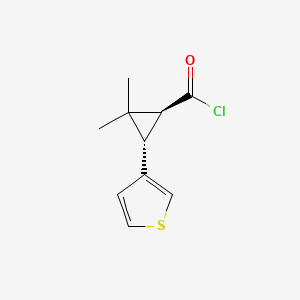
(4-Chlorophenyl)methyl dimethylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Chlorophenyl)methyl dimethylcarbamate is an organic compound with the molecular formula C10H12ClNO2. It is a carbamate derivative, which means it contains a carbamate group (–O–C(=O)–N–) attached to a (4-chlorophenyl)methyl group. This compound is known for its applications in various fields, including agriculture and pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)methyl dimethylcarbamate typically involves the reaction of (4-chlorophenyl)methylamine with dimethyl carbonate. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction proceeds via nucleophilic substitution, where the amine group attacks the carbonyl carbon of dimethyl carbonate, leading to the formation of the carbamate linkage.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. Catalysts and solvents are carefully selected to enhance the reaction rate and selectivity.
化学反応の分析
Types of Reactions
(4-Chlorophenyl)methyl dimethylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamate group to amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxides (RO-) can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated phenols, while reduction could produce amines.
科学的研究の応用
(4-Chlorophenyl)methyl dimethylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of pesticides and other agrochemicals due to its effectiveness in controlling pests.
類似化合物との比較
Similar Compounds
Carbaryl: Another carbamate insecticide with similar pesticidal properties.
Aldicarb: A carbamate pesticide known for its high toxicity and effectiveness.
Methomyl: A carbamate insecticide used in agriculture.
Uniqueness
(4-Chlorophenyl)methyl dimethylcarbamate is unique due to its specific chemical structure, which imparts distinct reactivity and selectivity in its applications. Its (4-chlorophenyl)methyl group provides unique interactions with biological targets, making it a valuable compound in both research and industrial applications.
特性
| 84640-27-7 | |
分子式 |
C10H12ClNO2 |
分子量 |
213.66 g/mol |
IUPAC名 |
(4-chlorophenyl)methyl N,N-dimethylcarbamate |
InChI |
InChI=1S/C10H12ClNO2/c1-12(2)10(13)14-7-8-3-5-9(11)6-4-8/h3-6H,7H2,1-2H3 |
InChIキー |
JBQREOYXTVACIL-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=O)OCC1=CC=C(C=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


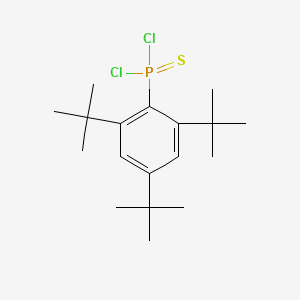

![Pyrrolidine, 1-[(4-methylphenyl)sulfonyl]-3-(phenylmethyl)-](/img/structure/B14419730.png)
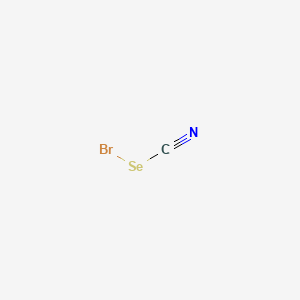
![6-[(2-Hydroxyethyl)(octyl)amino]hexanoic acid](/img/structure/B14419747.png)

